molecular formula C17H16O4 B1680248 Mollugin CAS No. 55481-88-4

Mollugin

Cat. No.: B1680248
CAS No.: 55481-88-4
M. Wt: 284.31 g/mol
InChI Key: VLGATXOTCNBWIT-UHFFFAOYSA-N
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Description

Mollugin is a naturally occurring naphthohydroquinone compound isolated from the roots of Rubia cordifolia, a plant commonly used in traditional Chinese medicine. This compound has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and antiviral properties .

Mechanism of Action

Target of Action

Mollugin, also known as Rubimaillin, is a naphthoquinone compound that primarily targets the NF-κB signaling pathway . This pathway plays a pivotal role in regulating the immune response and inflammation . This compound has been identified as an inhibitor of NF-κB activation .

Mode of Action

This compound interacts with its targets by inhibiting the expression of an NF-κB reporter gene induced by tumor necrosis factor (TNF)-α in a dose-dependent manner . Furthermore, this compound inhibits TNF-α-induced phosphorylation and nuclear translocation of p65, phosphorylation and degradation of inhibitor of κB (IκBα), and IκB kinase (IKK) phosphorylation .

Biochemical Pathways

This compound affects the NF-κB and MAPKs pathways . It suppresses the phosphorylation of TAK1, the upstream modulator of IKKα/β and MAPKs, thereby inhibiting the pro-inflammatory signaling transduction of NF-κB and MAPKs . Additionally, this compound also activates the Nrf2 antioxidant pathway, reducing intracellular reactive oxygen species .

Pharmacokinetics

It has been reported that this compound has poor aqueous solubility and poor metabolic and plasma stability . These properties can impact the bioavailability of this compound, potentially limiting its effectiveness as a therapeutic agent.

Result of Action

This compound has various molecular and cellular effects. It significantly inhibits the expression of NF-κB target genes, such as genes related to proliferation (COX-2, Cyclin D1 and c-Myc), anti-apoptosis (Bcl-2, cIAP-1 and survivin), invasion (MMP-9 and ICAM-1), and angiogenesis (VEGF) . This compound also potentiates TNF-α-induced apoptosis and inhibits proliferation of HeLa cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the growth and quality of Rubia cordifolia, the plant from which this compound is derived, depend heavily on environmental variables . The contents of purpurin and this compound in the roots of R. cordifolia at different sampling points show significant differences, suggesting that geographical, soil, and climatic factors can influence the quality of this compound .

Biochemical Analysis

Biochemical Properties

Mollugin interacts with various biomolecules, particularly enzymes and proteins involved in the NF-κB signaling pathway . It has been found to significantly inhibit the expression of an NF-κB reporter gene induced by tumor necrosis factor (TNF)-α in a dose-dependent manner . This suggests that this compound may interact with and inhibit the function of NF-κB, a key protein involved in cellular inflammatory and immune responses .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been found to inhibit TNF-α-induced phosphorylation and nuclear translocation of p65, a subunit of NF-κB . This suggests that this compound can influence cell signaling pathways and gene expression related to inflammation and immunity .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits TNF-α-induced phosphorylation and nuclear translocation of p65, phosphorylation and degradation of inhibitor of κB (IκBα), and IκB kinase (IKK) phosphorylation . These actions suggest that this compound may bind to these biomolecules, inhibiting their activation and subsequently leading to changes in gene expression .

Metabolic Pathways

It is known to interact with enzymes and cofactors in the NF-κB signaling pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

Mollugin can be synthesized through several methods. One effective and concise synthesis involves the use of 1,4-naphthoquinone as a starting material. The process includes the reduction of 1,4-naphthoquinone to 1,4-dihydroxynaphthoquinone, followed by cyclization with dimethyl carbonate in the presence of potassium hydride and 18-crown-6 in tetrahydrofuran . Another method involves the reaction of methyl 1,4-dihydroxy-2-naphthoate with 3-chloro-3-methyl-1-butyne, followed by substitution and cyclization in anhydrous toluene .

Industrial Production Methods

Industrial production of this compound typically involves the extraction and purification from the roots of Rubia cordifolia using high-speed countercurrent chromatography (HSCCC). This method allows for the isolation of this compound with high purity and yield .

Comparison with Similar Compounds

Mollugin is unique among similar compounds due to its potent NF-κB inhibitory activity and its ability to induce DNA damage in cancer cells. Similar compounds include:

This compound stands out due to its broad range of biological activities and its potential as a therapeutic agent in various fields.

Properties

IUPAC Name

methyl 6-hydroxy-2,2-dimethylbenzo[h]chromene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-17(2)9-8-12-13(16(19)20-3)14(18)10-6-4-5-7-11(10)15(12)21-17/h4-9,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGATXOTCNBWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C3=CC=CC=C3C(=C2C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204059
Record name Rubimaillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55481-88-4
Record name Mollugin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55481-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rubimaillin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rubimaillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55481-88-4
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Record name Mollugin
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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